molecular formula C14H14ClNO B14575576 Ethanone, 1-phenyl-2-(phenylamino)-, hydrochloride CAS No. 61416-35-1

Ethanone, 1-phenyl-2-(phenylamino)-, hydrochloride

Cat. No.: B14575576
CAS No.: 61416-35-1
M. Wt: 247.72 g/mol
InChI Key: JQENSFLLTUBJMV-UHFFFAOYSA-N
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Description

Ethanone, 1-phenyl-2-(phenylamino)-, hydrochloride is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is often studied for its role as an inhibitor in biological systems, particularly in combating antibiotic resistance.

Properties

CAS No.

61416-35-1

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

2-anilino-1-phenylethanone;hydrochloride

InChI

InChI=1S/C14H13NO.ClH/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13;/h1-10,15H,11H2;1H

InChI Key

JQENSFLLTUBJMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-phenyl-2-(phenylamino)-, hydrochloride typically involves the reaction of phenylamine with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-phenyl-2-(phenylamino)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

  • **Oxidation

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